molecular formula C28H44N2O23 B13411264 (4xi)-alpha-D-xylo-Hexopyranuronosyl-(1->3)-(3xi)-2-(acetylamino)-2-deoxy-beta-D-ribo-hexopyranosyl-(1->4)-(5xi)-beta-D-xylo-hexopyranuronosyl-(1->3)-2-(acetylamino)-2-deoxy-D-glucopyranose

(4xi)-alpha-D-xylo-Hexopyranuronosyl-(1->3)-(3xi)-2-(acetylamino)-2-deoxy-beta-D-ribo-hexopyranosyl-(1->4)-(5xi)-beta-D-xylo-hexopyranuronosyl-(1->3)-2-(acetylamino)-2-deoxy-D-glucopyranose

Cat. No.: B13411264
M. Wt: 776.6 g/mol
InChI Key: KIUKXJAPPMFGSW-YXBJCWEESA-N
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Description

The compound (4xi)-alpha-D-xylo-Hexopyranuronosyl-(1->3)-(3xi)-2-(acetylamino)-2-deoxy-beta-D-ribo-hexopyranosyl-(1->4)-(5xi)-beta-D-xylo-hexopyranuronosyl-(1->3)-2-(acetylamino)-2-deoxy-D-glucopyranose is a complex carbohydrate derivative It is composed of multiple sugar units linked together, including xylo-hexopyranuronosyl and acetylamino-deoxy-glucopyranose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The general synthetic route includes:

    Glycosylation Reactions: The formation of glycosidic bonds between sugar units is achieved through glycosylation reactions. This typically involves the use of glycosyl donors and acceptors under acidic or basic conditions.

    Protection and Deprotection Steps: Protecting groups are used to prevent unwanted reactions at specific hydroxyl groups during glycosylation. Common protecting groups include acetyl and benzyl groups, which are later removed under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers to streamline the glycosylation and protection/deprotection steps. Large-scale production requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, altering the compound’s structure and properties.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, modifying the compound’s reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of derivatives with new functional groups

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cellular processes and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of biodegradable materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino groups play a crucial role in binding to these targets, influencing biological pathways and cellular processes. The compound’s structure allows it to mimic natural substrates, thereby modulating enzymatic activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chitosan: A polysaccharide composed of glucosamine and N-acetylglucosamine units.

    Heparin: A glycosaminoglycan with anticoagulant properties.

    Hyaluronic Acid: A polysaccharide involved in tissue hydration and lubrication.

Uniqueness

The unique combination of xylo-hexopyranuronosyl and acetylamino-deoxy-glucopyranose units in this compound distinguishes it from other polysaccharides. Its specific structure and functional groups confer unique properties, such as enhanced binding affinity to certain proteins and enzymes, making it valuable for targeted applications in medicine and biotechnology.

Properties

Molecular Formula

C28H44N2O23

Molecular Weight

776.6 g/mol

IUPAC Name

(2S,4S,5R,6S)-6-[(2S,3R,5S,6R)-3-acetamido-2-[(3S,4R,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11-,12-,13+,14?,15-,16-,17-,18-,19?,20+,21+,22?,25?,26+,27+,28-/m1/s1

InChI Key

KIUKXJAPPMFGSW-YXBJCWEESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H](C([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O

Origin of Product

United States

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